Cas no 1506904-89-7 (1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole)

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 化学的及び物理的性質
名前と識別子
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- 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole
- 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
- Z1375748072
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- MDL: MFCD24936382
- インチ: 1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3
- InChIKey: OMJRPPQTGQESSZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)N1C(C)=CC=C1C)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 214
- XLogP3: 4.4
- トポロジー分子極性表面積: 4.9
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9358929-0.05g |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95.0% | 0.05g |
$76.0 | 2025-02-19 | |
Enamine | EN300-9358929-0.5g |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95.0% | 0.5g |
$310.0 | 2025-02-19 | |
Aaron | AR028YY6-100mg |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95% | 100mg |
$181.00 | 2025-02-17 | |
Aaron | AR028YY6-50mg |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95% | 50mg |
$130.00 | 2025-02-17 | |
Aaron | AR028YY6-250mg |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95% | 250mg |
$248.00 | 2025-02-17 | |
Enamine | EN300-9358929-0.25g |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95.0% | 0.25g |
$162.0 | 2025-02-19 | |
Enamine | EN300-9358929-2.5g |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95.0% | 2.5g |
$810.0 | 2025-02-19 | |
Enamine | EN300-9358929-10.0g |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95.0% | 10.0g |
$1778.0 | 2025-02-19 | |
Enamine | EN300-9358929-5g |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95% | 5g |
$1199.0 | 2023-09-01 | |
1PlusChem | 1P028YPU-1g |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole |
1506904-89-7 | 95% | 1g |
$574.00 | 2024-06-20 |
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrroleに関する追加情報
1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole: A Comprehensive Overview
1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole is a structurally unique compound with the CAS Registry Number 1506904-89-7. This compound belongs to the class of pyrrole derivatives, which are widely studied for their versatile applications in organic synthesis, material science, and pharmacology. The molecule features a pyrrole ring substituted with a bromine atom at position 3 and a chlorine atom at position 4 on the phenyl group, along with two methyl groups at positions 2 and 5 of the pyrrole ring. These substituents significantly influence the electronic properties and reactivity of the molecule, making it an interesting subject for both academic and industrial research.
The synthesis of 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to construct such heterocyclic compounds. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce halogen substituents onto aromatic rings. These methods not only improve yield but also enhance the purity of the final product, which is critical for downstream applications.
One of the most promising areas of application for this compound is in the field of medicinal chemistry. The pyrrole ring is known for its ability to act as a scaffold for bioactive molecules due to its aromaticity and potential for hydrogen bonding. Studies have shown that pyrrole derivatives like 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole can exhibit anti-inflammatory, antioxidant, and even anticancer activities. Recent research has focused on modifying the substituents on the phenyl ring to optimize these bioactivities further. For example, bromine and chlorine atoms can modulate the electronic environment of the molecule, potentially enhancing its interaction with biological targets.
In addition to its biological applications, 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole has shown potential in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensing applications. Recent studies have demonstrated that this compound can act as a versatile ligand in transition metal-catalyzed reactions, such as alkene epoxidation and cyclopropanation. Its methyl substituents provide steric bulk, which can influence both the selectivity and efficiency of these reactions.
The structural versatility of 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole also makes it an attractive candidate for polymer chemistry. By incorporating this compound into polymer backbones or side chains, researchers have developed materials with improved mechanical properties and thermal stability. For instance, recent work has focused on using this compound as a building block for conducting polymers, which have applications in flexible electronics and energy storage devices.
From an analytical standpoint, understanding the physical properties of CAS No 1506904-89-7 is crucial for its practical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound comprehensively. Advanced computational methods, including density functional theory (DFT), have also been used to study its electronic structure and reactivity at a molecular level. These insights are invaluable for predicting how the compound will behave under various reaction conditions or environmental exposures.
In conclusion, 1-(3-Bromo-4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole (CAS No 1506904-89-7) is a multifaceted compound with significant potential across diverse fields. Its unique structure enables a wide range of applications in medicinal chemistry, catalysis, materials science, and beyond. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in both academic studies and industrial innovations.
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